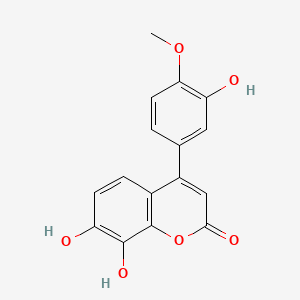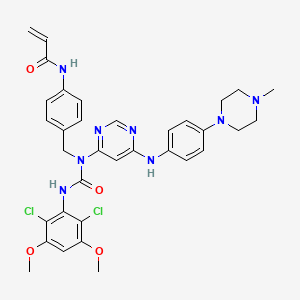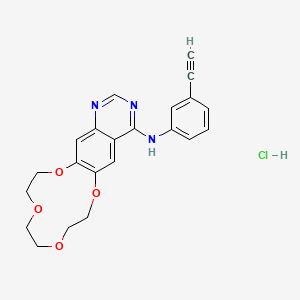![molecular formula C24H20F2N2O2 B612044 1H-Indole-2-carboxamide, 7-(3-ethoxyphenyl)-5-fluoro-N-[(3-fluorophenyl)methyl]- CAS No. 1000706-00-2](/img/structure/B612044.png)
1H-Indole-2-carboxamide, 7-(3-ethoxyphenyl)-5-fluoro-N-[(3-fluorophenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KX1-141 is an Src-protein tyrosine kinase inhibitor, which may reduce cisplatin ototoxicity while preserving its antitumor effect.
Applications De Recherche Scientifique
Metabolic Pathways and Enzymatic Reactions
- Metabolism and Disposition in Humans : The metabolism of a compound structurally related to 1H-Indole-2-carboxamide, involving γ-aminobutyric acid type A receptor partial agonist activities, was studied in humans. The metabolism primarily occurs via oxidative deamination and to a lesser extent through aliphatic hydroxylation and carbamate formation, with monoamine oxidase-B playing a significant role in these metabolic pathways (Shaffer et al., 2008).
Chemical Properties and Solvent Interactions
- Solvent Dependence of Optical Rotation : A cholecystokinin-A antagonist structurally related to 1H-Indole-2-carboxamide showed significant solvent dependence in its optical rotation, suggesting the importance of solvent interactions in influencing the properties of such compounds (Deguchi et al., 1993).
Potential Cannabinoid Receptor Activity
- Allosteric Modulation of Cannabinoid Receptor 1 : A study on indole-2-carboxamides revealed key structural requirements for allosteric modulation of the cannabinoid type 1 receptor (CB1). The research highlights the potential of certain indole-2-carboxamides in influencing CB1 receptor activity (Khurana et al., 2014).
Anticancer and Antimicrobial Activity
Evaluation as Anticancer and Antimicrobial Agents : Certain indole-pyrimidine hybrids, including N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives, demonstrated significant in vitro anticancer activity against various cancer cell lines and showed notable antimicrobial activity, highlighting their potential therapeutic applications (Gokhale et al., 2017).
Synthesis and Antimycobacterial Activity : A study synthesized and evaluated a series of 5-fluoro-N2-(cyclohexylidene)-3-phenyl-1H-indole-2-carbohydrazides and their derivatives for antimycobacterial activity against Mycobacterium tuberculosis. The compounds displayed moderate to good inhibitory activity, indicating potential applications in tuberculosis treatment (Cihan-Üstündağ & Çapan, 2012).
Potential for Antituberculosis Agents
- Role in Antituberculosis Therapy : Indole-2-carboxamides have been identified as a new class of antituberculosis agents, with structural modifications improving their potency against Mycobacterium tuberculosis and enhancing metabolic stability. These compounds demonstrate promising in vitro activity and in vivo efficacy, suggesting potential in tuberculosis treatment (Kondreddi et al., 2013).
Propriétés
Numéro CAS |
1000706-00-2 |
|---|---|
Nom du produit |
1H-Indole-2-carboxamide, 7-(3-ethoxyphenyl)-5-fluoro-N-[(3-fluorophenyl)methyl]- |
Formule moléculaire |
C24H20F2N2O2 |
Poids moléculaire |
406.42 |
Nom IUPAC |
7-(3-ethoxyphenyl)-5-fluoro-N-(3-fluorobenzyl)-1H-indole-2-carboxamide. |
InChI |
InChI=1S/C24H20F2N2O2/c1-2-30-20-8-4-6-16(11-20)21-13-19(26)10-17-12-22(28-23(17)21)24(29)27-14-15-5-3-7-18(25)9-15/h3-13,28H,2,14H2,1H3,(H,27,29) |
Clé InChI |
GLBIHDRABBDRFA-UHFFFAOYSA-N |
SMILES |
O=C(C(N1)=CC2=C1C(C3=CC=CC(OCC)=C3)=CC(F)=C2)NCC4=CC=CC(F)=C4 |
Apparence |
white solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
KX1141; KX-1141; KX 1141. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



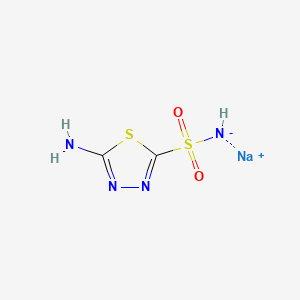
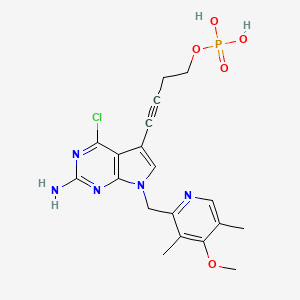
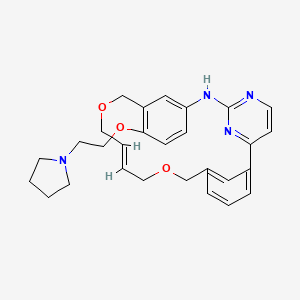
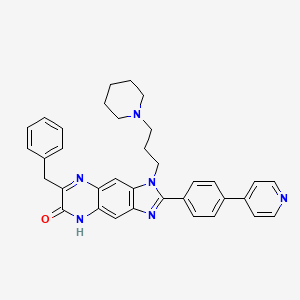
![9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h][1,6]naphthyridinone](/img/structure/B611972.png)
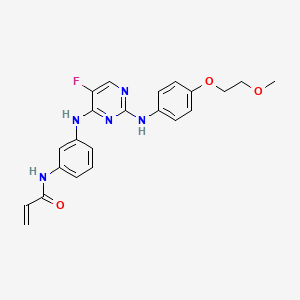
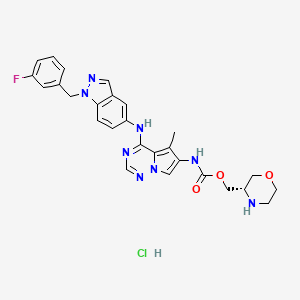
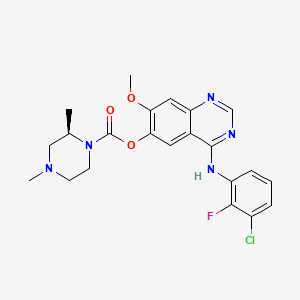
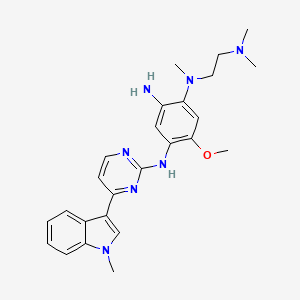
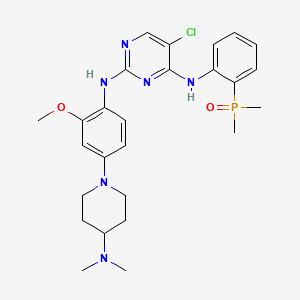
![4-Amino-18,20-Dimethyl-7-Thia-3,5,11,15-Tetraazatricyclo[15.3.1.1(2,6)]docosa-1(20),2,4,6(22),17(21),18-Hexaene-10,16-Dione](/img/structure/B611980.png)
